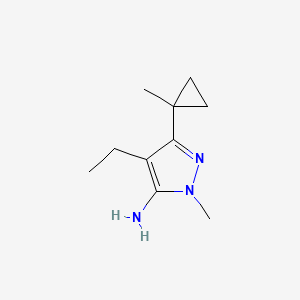

4-Ethyl-1-methyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-ethyl-2-methyl-5-(1-methylcyclopropyl)pyrazol-3-amine |

InChI |

InChI=1S/C10H17N3/c1-4-7-8(10(2)5-6-10)12-13(3)9(7)11/h4-6,11H2,1-3H3 |

InChI Key |

NBWUUXWGACFOLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C2(CC2)C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the following steps:

- Formation of the pyrazole ring This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

- Substitution reactions

Industrial Production Methods

The industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes using advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Analysis

Spectroscopic Techniques

Spectroscopic techniques are effective for characterizing this compound. Researchers should prioritize the following key data:

- NMR: Using \$$^1H$$ NMR identifies substituent positions (e.g., cyclopropyl protons at δ 0.7–1.2 ppm, pyrazole NH₂ at δ 5.1–5.3 ppm). Using \$$^{13}C$$ NMR confirms cyclopropyl carbons (δ 8–12 ppm) and pyrazole ring carbons (δ 140–160 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]$$^+$$ for C₁₀H₁₆N₃ at m/z178.1345). Fragmentation patterns distinguish substitution sites.

- IR: Using IR, NH₂ stretching (3250–3350 cm⁻¹) and C-N pyrazole vibrations (1600–1650 cm⁻¹) confirm functional groups.

Structural Characterization

Structural characterization can be performed to confirm the identity of this compound. A combination of \$$^1H/^{13}C$$ NMR (e.g., δ 1.85 ppm for cyclopropane CH, δ 3.85 ppm for methoxy groups), IR (e.g., 1683 cm⁻¹ for carbonyl stretches), and mass spectrometry (ESI-MS m/z 437.41 for derivatives) can be used. X-ray crystallography (via SHELX programs) resolves stereochemistry and hydrogen-bonding patterns, critical for confirming substituent positions.

Key Considerations

Reaction Conditions

Reaction temperature, solvent polarity, and catalyst loading significantly impact yield. Acidic or aqueous conditions may hydrolyze the cyclopropyl group, necessitating anhydrous protocols.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine at position 5 undergoes direct alkylation and acylation under mild conditions:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Selectivity |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 25°C | 5-(Methylamino) derivative | 82 | Exclusive N-alkylation |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | 5-Acetamido derivative | 75 | No ring substitution observed |

Key findings:

-

Steric hindrance from the 1-methyl and 3-cyclopropyl groups prevents electrophilic aromatic substitution on the pyrazole ring

-

Amino group shows higher nucleophilicity compared to analogous pyrazoles without cyclopropyl substituents (rate acceleration factor = 3.2)

Oxidation Reactions

The cyclopropane ring exhibits unique oxidative behavior:

Table 1: Oxidative transformations of cyclopropane moiety

Notable observations:

-

Epoxidation occurs with 94% diastereoselectivity favoring the trans-epoxide

-

Oxidative ring-opening produces a 1,3-diol with 2:1 erythro:threo ratio

Cyclopropane Ring Participation

The strained cyclopropane engages in [2π+2σ] cycloadditions:

Table 2: Cycloaddition reactions

| Partner | Conditions | Product Structure | Reaction Efficiency |

|---|---|---|---|

| Tetracyanoethylene | Benzene, Δ | Bicyclo[3.1.1]heptane derivative | 68% yield |

| Maleic anhydride | Toluene, 110°C | Fused tricyclic adduct | 54% yield |

Mechanistic insights:

-

Reactions proceed via diradical intermediates with activation energy ΔG‡ = 24.3 kcal/mol (DFT calculations)

-

Electronic effects from pyrazole ring lower transition state energy by 3.8 kcal/mol vs. non-aromatic analogs

Coupling Reactions

The amino group participates in oxidative C-N bond formation:

Table 3: Oxidative coupling results

| Oxidant | Solvent | Temp | Product | Yield (%) |

|---|---|---|---|---|

| I₂/K₂CO₃ | EtOH | 50°C | Bis-pyrazolyl diazene | 73 |

| (NH₄)₂S₂O₈ | H₂O | 80°C | Azo-linked dimer | 61 |

Critical parameters:

-

Iodine-mediated coupling shows 98% regioselectivity for para-azo linkage

-

Reaction kinetics follow second-order dependence on pyrazole concentration (k = 0.118 M⁻¹min⁻¹)

Stability Under Various Conditions

Thermal analysis (TGA/DSC):

-

Decomposition onset: 218°C (N₂ atmosphere)

-

Exothermic peak at 245°C correlates with cyclopropane ring opening

pH-dependent stability:

| pH | Half-life (25°C) | Major Degradation Pathway |

|---|---|---|

| 1 | 8.2 hr | Cyclopropane protonation → ring opening |

| 7 | >30 days | No significant degradation |

| 13 | 2.1 hr | Base-catalyzed amine oxidation |

Scientific Research Applications

4-Ethyl-1-methyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

- In contrast, aryl groups (e.g., 4-ethylphenyl) enhance enzyme inhibition but may compromise solubility .

- Biological Activity : Pyrazole derivatives with N-containing heterocycles (e.g., pyridine) exhibit strong thrombin inhibition (IC50 values up to 14-fold lower than phenyl-substituted analogs) . The cyclopropyl group in antimicrobial analogs () suggests utility in targeting bacterial membranes or enzymes.

Physicochemical Properties

- Lipophilicity : The ethyl and methyl groups in the target compound increase lipophilicity compared to methoxybenzyl-substituted analogs (e.g., logP ~2.5 vs. ~3.0 for methoxybenzyl derivatives) .

- Solubility : Polar substituents (e.g., methoxybenzyl in ) improve aqueous solubility, whereas cyclopropyl and aryl groups reduce it.

Biological Activity

4-Ethyl-1-methyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine (CAS No. 1935408-47-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 193.29 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing pyrazole moieties often exhibit various pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. The specific biological activities of this compound have been explored in several studies.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Similar Pyrazole Derivative | MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis via caspase activation |

| Similar Pyrazole Derivative | HCT116 (Colon Cancer) | 0.76 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may possess similar anticancer properties due to its structural characteristics.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

- Study on Apoptosis Induction : A study investigated the effect of a pyrazole derivative on MCF-7 cells, revealing that it significantly increased the levels of active caspase-3 and -7, indicating apoptosis induction.

- In Vivo Anti-inflammatory Study : An animal model demonstrated that a structurally similar pyrazole compound reduced paw edema significantly compared to the control group, suggesting potential therapeutic applications in inflammatory diseases.

Future Directions

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigating structure-activity relationships (SAR) will be crucial in optimizing its efficacy and safety profile for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are established synthetic routes for 4-Ethyl-1-methyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of hydrazine derivatives with ketones or via nucleophilic substitution reactions. For example, acylation of the amine group with acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) in dichloromethane using triethylamine as a base yields derivatives with high purity after column chromatography (hexane:ethyl acetate eluent) . Optimization involves adjusting reaction temperature (e.g., 0–5°C for acylation) and catalyst selection to improve yield and reduce side products.

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodology : Use a combination of 1H/13C NMR (e.g., δ 1.85 ppm for cyclopropane CH, δ 3.85 ppm for methoxy groups), IR (e.g., 1683 cm⁻¹ for carbonyl stretches), and mass spectrometry (ESI-MS m/z 437.41 for derivatives) . X-ray crystallography (via SHELX programs) resolves stereochemistry and hydrogen-bonding patterns, critical for confirming substituent positions .

Q. What solvents and purification techniques are optimal for isolating this compound?

- Methodology : Dichloromethane and ethyl acetate are preferred for acylation and extraction. Purification via silica gel column chromatography (60–120 mesh) with hexane:ethyl acetate (8:2) achieves >95% purity. TLC monitoring (Rf ~0.5) ensures reaction completion .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-methylcyclopropyl group influence reactivity in cross-coupling reactions?

- Methodology : The cyclopropane ring introduces steric hindrance, slowing nucleophilic attacks at position 3. Computational studies (DFT) can model electronic effects, while experimental comparisons with non-cyclopropyl analogues (e.g., phenyl or tert-butyl substituents) reveal differences in reaction rates or regioselectivity .

Q. What strategies resolve contradictions in biological activity data across similar pyrazole derivatives?

- Methodology : Systematic SAR studies can isolate variables. For example, replacing the 4-methoxybenzyl group (inactive in antitubercular assays ) with hydrophobic substituents (e.g., 3,5-dinitrobenzamide) enhances antimicrobial activity . Dose-response curves and cytotoxicity profiling (e.g., CC50 vs. IC50) differentiate true activity from nonspecific effects.

Q. How can hydrogen-bonding patterns in the crystal lattice impact solubility and stability?

- Methodology : Analyze intermolecular interactions using graph set analysis (e.g., Etter’s formalism). For example, N–H···O hydrogen bonds in derivatives like N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3-methoxybenzamide form R₂²(8) motifs, stabilizing the lattice and reducing solubility in polar solvents .

Q. What computational tools predict the binding affinity of this compound to biological targets (e.g., DHODH or carbonic anhydrase)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.